2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSISQQLLXWUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which is then functionalized with the 3,4-dimethoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Key Reaction Conditions
| Reaction Type | Reagents/Solvents | Temperature (K) | Time |
|---|---|---|---|
| Mannich Reaction | Formaldehyde, dimethylamine, ethanol | 328 | 2 hours |
| Alkylation/Smiles | α-Bromoacetamide, Cs₂CO₃, DMSO | 298–328 | 12–36 hours |
| Purification | TLC (DMSO solvent) | 308 (rotovap) | Post-reaction |
Note : Reaction times and temperatures vary based on substituent complexity .
Mechanistic Insights
The synthesis involves sequential formation of the chromenone skeleton and functional group introduction:
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Core Formation : A Mannich reaction generates the chromen-4-one structure .
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Functionalization : Alkylation with α-bromoacetamide derivatives introduces the acetonitrile group, facilitated by bases like Cs₂CO₃ .
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Substitution : The 3,4-dimethoxyphenyl group is added via substitution, requiring activated phenolic rings or coupling partners.
Chemical Reactivity
The compound exhibits reactivity typical of chromenones and nitriles:
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Hydrolysis : The acetonitrile group can hydrolyze to form carboxylic acids under acidic or basic conditions.
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Esterification : The resulting carboxylic acid may undergo esterification with alcohols in the presence of acid catalysts .
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Demethylation : Methoxy groups can be cleaved to phenolic hydroxyls using strong acids (e.g., HBr), enabling further substitution .
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Coupling Reactions : The chromenone core may participate in alkylations or acylations, though specific data for this compound is limited .
Spectroscopic Characterization
Key analytical data from related compounds (adapted for context):
| Parameter | Value (Example) | Source |
|---|---|---|
| ¹H NMR | δ 4.56–4.92 ppm (methine) | |
| ¹³C NMR | δ 160–170 ppm (carbonyl) | |
| HRMS (EI) | [M+] calcd ≈ 342.35 g/mol |
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals. Its synthesis typically involves multi-step organic reactions such as decarboxylation and aldoxime formation, which have been optimized for industrial production to improve yield and reduce costs .
Key Reactions:
- Oxidation: Can introduce additional functional groups.
- Reduction: Alters oxidation states to modify reactivity.
- Substitution: Facilitates replacement of functional groups .
Biology
Research indicates that compounds similar to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. This compound's structure allows it to interact with biological molecules effectively, making it valuable for studying biochemical pathways and drug development .
Biological Activities:
- Antibacterial effects against various pathogens.
- Antifungal properties that inhibit fungal growth.
- Potential anticancer activity through mechanisms involving apoptosis and cell cycle regulation.
Medicine
The therapeutic potential of this compound is under investigation for various diseases. Its unique arrangement of functional groups may confer distinct pharmacological properties that are not found in other derivatives. Ongoing studies aim to elucidate its mechanism of action and efficacy in clinical applications .
Case Studies
Recent studies have highlighted the synthesis and application of this compound in pharmaceutical development:
- Synthesis Optimization : A study focused on optimizing the synthesis process for higher yields using phase-transfer catalysts, demonstrating significant improvements in industrial scalability .
- Biological Testing : Another research project evaluated the antibacterial properties of the compound against resistant strains of bacteria, revealing promising results that support further exploration in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Methoxy Substitution: The target compound's 3,4-dimethoxyphenyl group distinguishes it from analogs with single methoxy (e.g., 3-methoxyphenoxy in ) or non-methoxy substituents (e.g., phenyl in ). Dimethoxy groups enhance electron density, improving antioxidant capacity and binding to enzymes like tyrosinase or ACE, as observed in curcumin analogs .
- Acetonitrile vs. Carboxylic Acid : Replacing the acetonitrile group (-OCH₂CN) with a carboxylic acid (-OCH₂COOH, as in BF24977 ) increases solubility but may reduce cell permeability due to ionization at physiological pH.
- The trifluoromethyl analog further increases lipophilicity, which may improve blood-brain barrier penetration.
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile , a derivative of chromenone, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a chromenone core with a methoxy-substituted phenyl group, which is known for contributing to various biological activities. The molecular formula is , indicating the presence of both aromatic and aliphatic components that may influence its interactions with biological targets.
Biological Activities
1. Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. The compound can scavenge free radicals and inhibit oxidative stress markers, which are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.
3. Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, primarily through mitochondrial pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in oxidative stress and inflammation, such as NADPH oxidase and COX-2.
- Signal Transduction Modulation : The compound affects signaling pathways like NF-kB, which plays a crucial role in inflammation and cancer progression.
- Induction of Apoptosis : It activates caspases leading to programmed cell death in cancer cells, thus reducing tumor growth .
Case Study 1: Anticancer Activity
In vitro studies evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed an IC50 value indicating significant cytotoxicity at concentrations lower than those required for normal cell lines, suggesting selective toxicity towards cancer cells.
Case Study 2: Anti-inflammatory Effects
A study assessed the anti-inflammatory potential using a model of induced inflammation in vitro. The compound significantly reduced levels of inflammatory markers compared to control groups, highlighting its therapeutic potential for conditions like arthritis or chronic inflammation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be monitored?
Methodological Answer: The synthesis of this chromenone-acetonitrile derivative typically involves:
- Step 1: Condensation of 3,4-dimethoxyphenylacetic acid with resorcinol derivatives to form the chromenone core .
- Step 2: Alkylation of the 7-hydroxy group on the chromenone with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetonitrile moiety .
- Key Intermediates:
- Optimization Tip: Use anhydrous conditions to avoid hydrolysis of the nitrile group .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Q. What analytical techniques are most effective for confirming purity and structural integrity?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be resolved?
Methodological Answer:
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Contradiction Analysis Framework:
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Case Study: Inconsistent IC₅₀ values in cancer models may arise from differential metabolic activation; validate using stable isotope-labeled analogs .
Q. What experimental designs optimize pharmacokinetic (PK) property assessment?
Methodological Answer:
Q. What strategies elucidate the molecular mechanism of action?
Methodological Answer:
- Target Identification:
- Pathway Analysis: Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to map affected pathways (e.g., NF-κB or oxidative stress) .
Q. How does the acetonitrile group influence reactivity in nucleophilic additions?
Methodological Answer:
- Electronic Effects: The nitrile’s strong electron-withdrawing nature activates the adjacent oxygen for nucleophilic attack.
- Experimental Validation:
Q. What critical factors govern stability under environmental conditions?
Methodological Answer:
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Study Design:
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Key Finding: The compound is most stable at pH 7; acidic conditions promote nitrile hydrolysis to carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
